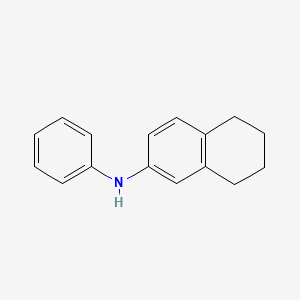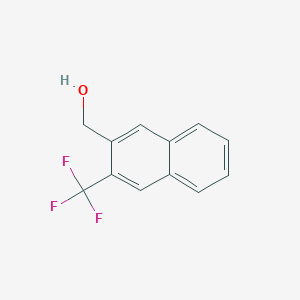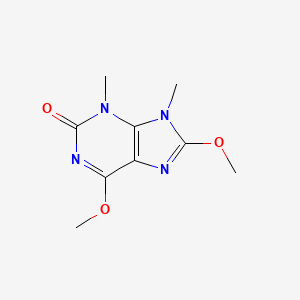
(1-Phenyl-1H-indol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenyl-1H-indol-2-yl)methanol is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenyl group attached to the indole ring, which is further connected to a methanol group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-indol-2-yl)methanol typically involves the reaction of 1H-indole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) . This method provides a straightforward route to obtain the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-Phenyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated or sulfonated indole derivatives.
科学的研究の応用
(1-Phenyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1-Phenyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various indole derivatives.
1H-Indole-3-methanol: Studied for its biological activities.
Uniqueness
(1-Phenyl-1H-indol-2-yl)methanol stands out due to its unique structure, which combines the indole ring with a phenyl group and a methanol moiety. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
(1-phenylindol-2-yl)methanol |
InChI |
InChI=1S/C15H13NO/c17-11-14-10-12-6-4-5-9-15(12)16(14)13-7-2-1-3-8-13/h1-10,17H,11H2 |
InChIキー |
FUEDAXTYFGWRRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)
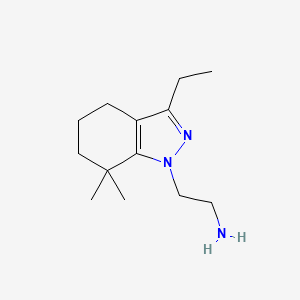



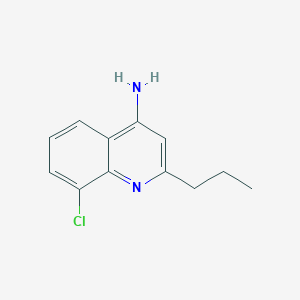
![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
